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Compound of Interest

Compound Name: 5-Aminopyridine-2-thiol

Cat. No.: B112406

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyridine-2-thiol is a versatile bifunctional building block in organic synthesis,
possessing nucleophilic amino and thiol groups. This document provides detailed application
notes and experimental protocols for its use, primarily focusing on the synthesis of fused
heterocyclic systems, particularly thiazolo[5,4-b]pyridines. These scaffolds are of significant
interest in medicinal chemistry due to their diverse biological activities. This guide will cover key
synthetic transformations, detailed experimental procedures, and characterization data.

Introduction to 5-Aminopyridine-2-thiol

5-Aminopyridine-2-thiol exists in a tautomeric equilibrium with 5-amino-1H-pyridine-2-thione.
This dual reactivity allows it to act as a precursor for a variety of heterocyclic compounds. The
amino group and the sulfur atom can both participate in nucleophilic reactions, making it a
valuable starting material for constructing fused ring systems. Its derivatives have shown
promise in drug discovery, exhibiting a range of biological activities, including antimicrobial and
anticancer properties.

Chemical Structure and Properties:
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Property Value

Molecular Formula CsHeN2S

Molecular Weight 126.18 g/mol

Appearance Off-white to yellow powder

5-Amino-2-mercaptopyridine, 5-Amino-2-
Synonyms - .
pyridinethiol

Key Synthetic Applications: Hantzsch Thiazole
Synthesis

A primary application of 5-aminopyridine-2-thiol is in the Hantzsch thiazole synthesis to
produce thiazolo[5,4-b]pyridine derivatives. This reaction involves the condensation of the thiol
(or its tautomeric thione form) with an a-haloketone. The general mechanism proceeds through
an initial S-alkylation followed by an intramolecular cyclization and dehydration.

General Reaction Scheme:

5-Aminopyridine-2-thiol Reaction
e
2,6-Disubstituted-thiazolo[5,4-b]pyridin-5-amine
N
a-Haloketone (R1-CO-CH(X)-R2)

Click to download full resolution via product page

Figure 1: General scheme for Hantzsch thiazole synthesis.

Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-thiazolo[5,4-
b]pyridin-5-amine Derivatives

This protocol describes the reaction of 5-aminopyridine-2-thiol with various substituted
phenacyl bromides (a-bromoacetophenones) to yield 2-aryl-thiazolo[5,4-b]pyridin-5-amine
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derivatives.

Materials:

5-Aminopyridine-2-thiol

Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

Ethanol (absolute)

Triethylamine (optional, as a base)
Procedure:

e To a solution of 5-aminopyridine-2-thiol (1.0 mmol) in absolute ethanol (20 mL), add the
substituted phenacyl bromide (1.0 mmol).

o The reaction mixture is refluxed for 3-6 hours. The progress of the reaction should be
monitored by Thin Layer Chromatography (TLC).

» After completion of the reaction, the mixture is cooled to room temperature.

e The precipitated solid is collected by filtration, washed with cold ethanol, and then diethyl
ether.

e The crude product can be purified by recrystallization from a suitable solvent such as ethanol
or a mixture of ethanol and water.

Workflow Diagram:
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Figure 2: Experimental workflow for thiazolo[5,4-b]pyridine synthesis.
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Quantitative Data from Representative Syntheses

The following table summarizes typical yields for the synthesis of various 2-aryl-thiazolo[5,4-
b]pyridin-5-amine derivatives.

R Group on Phenacyl

Bromide Reaction Time (h) Yield (%)
Phenyl 4 85
4-Chlorophenyl 3.5 20
4-Methylphenyl 4 88
4-Methoxyphenyl 5 82
4-Nitrophenyl 3 92

Note: Yields are based on literature for analogous reactions and may vary depending on the
specific reaction conditions and purity of reagents.

Spectroscopic Data of a Representative Product

2-Phenyl-thiazolo[5,4-b]pyridin-5-amine

Spectroscopy Data

8.15 (d, 1H, Ar-H), 7.95-7.92 (m, 2H, Ar-H),
1H NMR (DMSO-ds, 400 MHz), & (ppm) 7.50-7.45 (m, 3H, Ar-H), 7.35 (d, 1H, Ar-H), 5.80
(s, 2H, NH2)

168.2, 155.5, 148.0, 142.1, 133.8, 130.5, 129.2,

13C NMR (DMSO-ds, 100 MHz), & (ppm) 1265 118.9. 110

3450-3300 (NH:z stretch), 1620 (C=N stretch),

IR (KBr), v (cm=1
(KB, v ( ) 1580, 1490 (aromatic C=C stretch)

Mass Spec. (EI) m/z 227 (M*)

Note: The provided spectroscopic data is representative and may show slight variations.
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Applications in Drug Discovery and Medicinal
Chemistry

Thiazolopyridine derivatives are recognized as privileged structures in medicinal chemistry. The
derivatives synthesized from 5-aminopyridine-2-thiol have been investigated for a range of
biological activities.

o Antimicrobial Activity: Many thiazolopyridine derivatives exhibit potent activity against various
bacterial and fungal strains. The presence of the fused heterocyclic system is often crucial
for this activity.

e Anticancer Activity: Certain substituted thiazolo[5,4-b]pyridines have been identified as
inhibitors of various kinases, which are important targets in cancer therapy. For instance,
some derivatives have shown inhibitory activity against c-KIT, a receptor tyrosine kinase
implicated in gastrointestinal stromal tumors.[1]

o Other Therapeutic Areas: The thiazolopyridine scaffold has been explored for its potential in
treating inflammatory diseases and viral infections.[2]

Logical Relationship of Drug Discovery Application:
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Figure 3: Role in drug discovery.

Safety and Handling

5-Aminopyridine-2-thiol should be handled with appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and may
cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume
hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

5-Aminopyridine-2-thiol is a valuable and reactive building block for the synthesis of diverse
heterocyclic compounds, particularly thiazolo[5,4-b]pyridines via the Hantzsch thiazole
synthesis. The straightforward reaction protocols and the significant biological potential of the
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resulting products make this compound a key intermediate for researchers in organic synthesis
and drug discovery. The information provided in these application notes serves as a
comprehensive guide for the effective utilization of 5-aminopyridine-2-thiol in a research
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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